molecular formula C19H26N2O2 B7536677 1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7536677
M. Wt: 314.4 g/mol
InChI Key: HKVVQDFHSQQVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of opioid analgesics. It was first synthesized in the 1970s and has been the subject of scientific research ever since. BTCP has been found to have a potent analgesic effect and has been studied for its potential use in the treatment of chronic pain.

Mechanism of Action

1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain. By binding to this receptor, this compound produces an analgesic effect by inhibiting the transmission of pain signals in the spinal cord and brain.
Biochemical and Physiological Effects:
This compound has been found to have a potent analgesic effect and has been shown to be effective in animal models of neuropathic pain. It has also been found to produce sedative and respiratory depressant effects, which are common side effects of opioid analgesics.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its potent analgesic effect, which makes it a useful tool for studying pain pathways and mechanisms. However, its sedative and respiratory depressant effects can make it difficult to use in certain experiments, and its potential for abuse and addiction must be taken into consideration.

Future Directions

There are several potential future directions for research on 1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of addiction and withdrawal symptoms associated with opioids. Another area of interest is its potential use in the treatment of chronic pain, particularly neuropathic pain. Further research is also needed to better understand its mechanism of action and to develop safer and more effective derivatives of the compound.

Synthesis Methods

The synthesis of 1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of cycloheptanone with benzylamine to form N-benzylcycloheptanone, which is then reacted with ethyl chloroformate to form N-benzylcycloheptanone ethyl carbonate. This intermediate is then reacted with pyrrolidine-2,5-dione to form this compound.

Scientific Research Applications

1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential use in the treatment of chronic pain. It has been found to have a potent analgesic effect and has been shown to be effective in animal models of neuropathic pain. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioids.

properties

IUPAC Name

1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18-12-16(14-21(18)13-15-8-4-3-5-9-15)19(23)20-17-10-6-1-2-7-11-17/h3-5,8-9,16-17H,1-2,6-7,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVVQDFHSQQVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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